8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
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Overview
Description
8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C16H13NO2S and a molecular weight of 283.34 g/mol . This compound features a quinoline core substituted with a methyl group at the 8-position and a carboxylic acid group at the 4-position, along with a 5-methylthiophen-2-yl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methylthiophenyl Group: The 5-methylthiophen-2-yl group can be introduced via a Friedel-Crafts acylation reaction using 5-methylthiophene and an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Skraup synthesis and employing efficient catalysts for the Friedel-Crafts acylation to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Nitro, sulfonyl, and halogenated quinoline derivatives.
Scientific Research Applications
8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial and cancer cells.
Pathways Involved: It may inhibit key enzymes involved in DNA replication and repair, as well as interfere with signal transduction pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the methyl and thiophenyl substitutions, resulting in different biological activities.
2-Methylquinoline-4-carboxylic acid: Similar structure but without the thiophenyl group, leading to variations in chemical reactivity and applications.
5-Methylthiophene-2-carboxylic acid: Contains the thiophene ring but lacks the quinoline core, affecting its overall properties and uses.
Uniqueness
8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is unique due to its combined quinoline and thiophene structures, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-9-4-3-5-11-12(16(18)19)8-13(17-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUUCPUROGRAHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396175 |
Source
|
Record name | 8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-63-7 |
Source
|
Record name | 8-Methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667412-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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